5-Cyano-2-phenyl-benzo[b]furan
Description
5-Cyano-2-phenyl-benzo[b]furan is a benzofuran derivative featuring a fused benzene-furan core with a cyano (-CN) group at the 5-position and a phenyl substituent at the 2-position. This structural framework confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. Such derivatives are often synthesized via palladium-catalyzed cross-coupling reactions or halogenation protocols, as exemplified in related compounds (e.g., 5-bromo- or 5-cyano-substituted benzoxazole-furan hybrids) .
Properties
CAS No. |
79008-77-8 |
|---|---|
Molecular Formula |
C15H9NO |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-phenyl-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C15H9NO/c16-10-11-6-7-14-13(8-11)9-15(17-14)12-4-2-1-3-5-12/h1-9H |
InChI Key |
AJLXGBHFRPBXAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Key Analogs :
2-(5-Cyanobenzoxazol-2-yl)-5-(4-cyanophenyl)furan (Compound 9) : Contains dual cyano groups on benzoxazole and phenyl rings. Synthesized via Suzuki-Miyaura coupling with Pd(PPh₃)₄, yielding 90% purity after chromatographic purification.
2-(5-Cyanobenzoxazol-2-yl)furan (Compound 7) : Lacks the 4-cyanophenyl substituent, reducing steric bulk. Molecular formula: C₁₂H₆N₂O₂ (68.57% C, 2.88% H, 13.33% N). Bromination at the 5-position (to form 5-Bromo-2-(5-cyanobenzoxazol-2-yl)furan) introduces steric hindrance, altering reactivity in downstream applications.
C-Series Decarboxylation Products :
- NMR data (¹H and ¹³C) reveal distinct chemical shifts for furan α-carbons (e.g., δ = 107–112 ppm), lower than typical furan derivatives, indicating electronic perturbation from adjacent substituents.
- Heteronuclear coupling (¹J = 180.8 Hz) confirms furan ring formation but highlights structural deviations compared to simpler analogs.
Spectroscopic Distinctions
- NMR Shifts: Furan α-carbons in 5-Cyano-2-phenyl-benzo[b]furan are expected at δ ≈ 107–112 ppm (¹³C), closer to decarboxylated analogs than parent furans . Benzoxazole-containing analogs (e.g., Compound 7) show downfield shifts for aromatic protons (δH = 7.8–8.2 ppm) due to electron-withdrawing cyano groups .
- Mass Spectrometry : Exact mass for Compound 7: 210.0423 g/mol (C₁₂H₆N₂O₂), aligning with theoretical calculations .
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